molecular formula C16H19NO2 B12607834 Phenyl 2,4-diethylpyridine-1(4H)-carboxylate CAS No. 651053-70-2

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate

Cat. No.: B12607834
CAS No.: 651053-70-2
M. Wt: 257.33 g/mol
InChI Key: WMGYPBLEDYWQFM-UHFFFAOYSA-N
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Description

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a phenyl group and two ethyl groups attached to the pyridine ring, along with a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,4-diethylpyridine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylate ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl 2,4-diethylpyridine-1(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:

    Picolinaldehyde: Known for its use in coordination chemistry and as a ligand in metal complexes.

    Nicotinaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.

    Isonicotinaldehyde: Employed in the preparation of various heterocyclic compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

651053-70-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

phenyl 2,4-diethyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C16H19NO2/c1-3-13-10-11-17(14(4-2)12-13)16(18)19-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3

InChI Key

WMGYPBLEDYWQFM-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CN(C(=C1)CC)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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